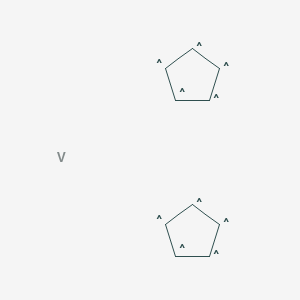

Bis(cyclopentadienyl)vanadium(II)

CAS No.:

Cat. No.: VC16196434

Molecular Formula: C10H10V

Molecular Weight: 181.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10V |

|---|---|

| Molecular Weight | 181.13 g/mol |

| Standard InChI | InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H; |

| Standard InChI Key | GLOUOHCQKJMDFZ-UHFFFAOYSA-N |

| Canonical SMILES | [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V] |

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Symmetry

Vanadocene adopts a classic metallocene structure, with a vanadium(II) center sandwiched between two η⁵-cyclopentadienyl (Cp) rings. X-ray diffraction studies reveal a D₅d symmetric geometry in the solid state, where the vanadium atom resides equidistant from both Cp ligands at a crystallographic inversion center . The average V–C bond distance measures 226 pm, consistent with strong metal-ligand bonding . Dynamic disorder in the Cp rings is observed at temperatures above 170 K, resolving into fully ordered configurations below 108 K .

Electronic Configuration and Magnetism

Vanadium(II) in vanadocene possesses a d³ electronic configuration, contributing to its paramagnetic behavior. Electron paramagnetic resonance (EPR) studies confirm the presence of unpaired electrons, with isotropic hyperfine coupling constants (Aₛ₀) ranging from 6.31 to 11.60 mT depending on the solvent environment . The compound’s 15 valence electrons render it highly reactive, facilitating ligand substitution and redox reactions .

Table 1: Key Physical Properties of Bis(cyclopentadienyl)vanadium(II)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀V | |

| Molecular Weight | 181.13 g/mol | |

| Melting Point | 165–167°C | |

| Boiling Point | 200°C (sublimes at 0.1 mm Hg) | |

| Crystal Color | Violet | |

| CAS Registry Number | 1277-47-0 |

Synthesis and Preparation

Historical Synthesis

The inaugural synthesis of vanadocene, reported by Birmingham, Fischer, and Wilkinson in 1954, involved the reduction of vanadocene dichloride (Cp₂VCl₂) with aluminum hydride (AlH₃) :

The product was purified via sublimation under vacuum at 100°C, yielding crystalline vanadocene .

Modern Synthetic Routes

A scalable method employs the reaction of [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium (NaCp) in tetrahydrofuran (THF) :

This route avoids pyrophoric reagents and improves yield compared to earlier methods .

Chemical Reactivity and Derivatives

Ligand Substitution Reactions

Vanadocene’s electron-deficient nature drives reactions with π-acceptor ligands. For example, under high-pressure carbon monoxide (CO), it forms the piano-stool complex CpV(CO)₄ :

This complex further reacts with [V(CO)₆] to yield mixed-valence species:

Oxidation and Stability

Vanadocene is extremely air-sensitive, rapidly oxidizing in the presence of oxygen or moisture. Treatment with 12% hydrochloric acid or ferrocenium salts generates monocationic species :

The redox potential of the [Cp₂V]⁺/[Cp₂V]⁰ couple is −1.10 V vs. SHE, indicative of strong reducing power .

Biological and Therapeutic Applications

Antitumor Activity

Vanadocene dichloride (Cp₂VCl₂), a derivative of vanadocene, exhibits potent antiproliferative effects against human tumor cells, including KB, HeLa, and HEp-2 carcinomas . EPR spectroscopy reveals that Cp₂VCl₂ undergoes hydrolysis in physiological media, forming species such as [Cp₂V(OH)]⁺ and [CpV(OH)₂]⁺, which interact with cellular components to induce apoptosis .

Table 2: EPR Parameters of Vanadocene Species in Physiological Media

| Species | Aₛ₀ (mT) | gₛ₀ | Environment |

|---|---|---|---|

| [Cp₂V(OH)]⁺ | 7.96 | 1.983 | Neutral pH (blood) |

| [CpV(OH)₂]⁺ | 6.31 | 1.991 | Alkaline solutions |

| [Cp₂VCl(DMSO)]⁺ | 7.68 | 1.98 | Dimethyl sulfoxide |

Spermicidal Properties

Studies on boar sperm demonstrate that vanadocene derivatives disrupt mitochondrial function and ATP synthesis, highlighting potential as non-hormonal contraceptives . The mechanism involves redox cycling of vanadium species, generating reactive oxygen species (ROS) that impair sperm motility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume